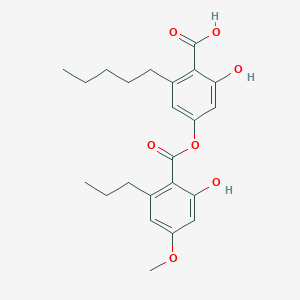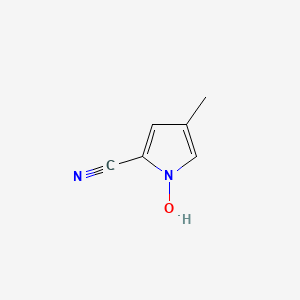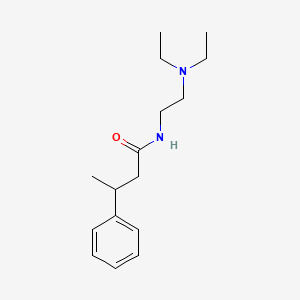
N-(2-(Diethylamino)ethyl)-3-phenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-diethylaminoethyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylaminoethyl group attached to a phenylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:
Activation of 3-phenylbutanoic acid: The carboxylic acid group of 3-phenylbutanoic acid is activated using DCC to form an active ester intermediate.
Amidation: The active ester intermediate reacts with diethylamine to form N-(2-diethylaminoethyl)-3-phenylbutanamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-diethylaminoethyl)-3-phenylbutanamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-diethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-diethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter release and signal transduction processes.
Comparación Con Compuestos Similares
N-(2-diethylaminoethyl)-3-phenylbutanamide can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)-4-iodobenzamide: Known for its high affinity to melanin pigment and used in radiolabeled imaging studies.
4-amino-N-(2-diethylaminoethyl)benzamide: Studied for its antibacterial properties and potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of N-(2-diethylaminoethyl)-3-phenylbutanamide.
Propiedades
Número CAS |
63224-30-6 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-18(5-2)12-11-17-16(19)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3,(H,17,19) |
Clave InChI |
BLPZYUOAGSFQPF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)CC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


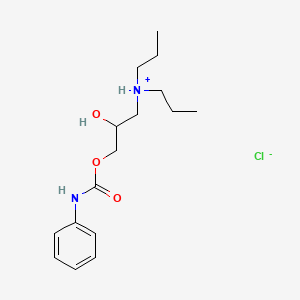
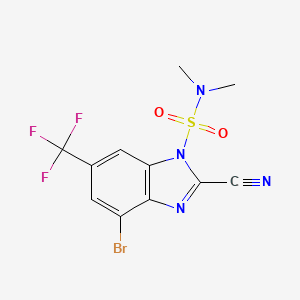

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

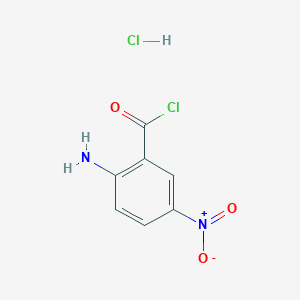
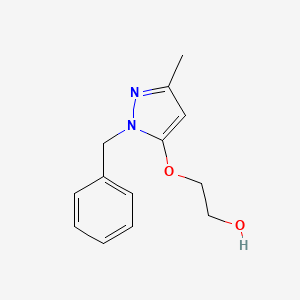
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
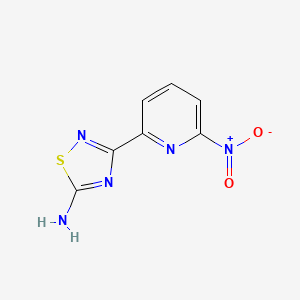
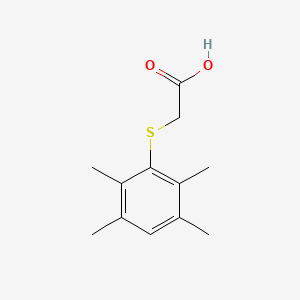
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
